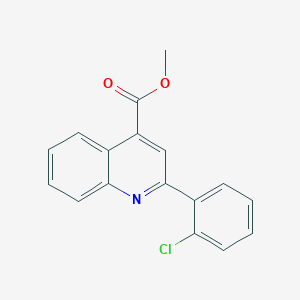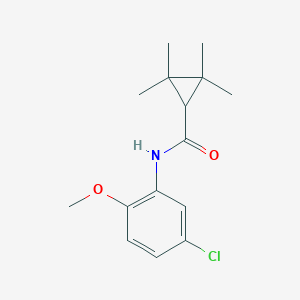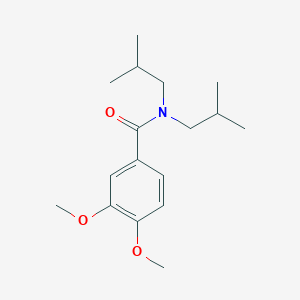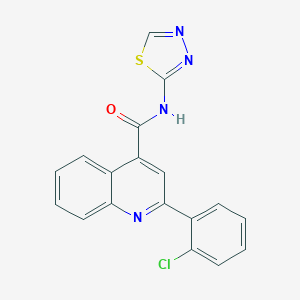![molecular formula C15H13N3O B262222 (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one, also known as INDY, is a small molecule inhibitor that has recently gained attention in the scientific community for its potential therapeutic applications. INDY has been shown to inhibit the activity of a protein called NEDD4-1, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been shown to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. In cancer, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been shown to inhibit the growth and proliferation of cancer cells by targeting the NEDD4-1 protein. In diabetes, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been shown to improve insulin sensitivity and glucose metabolism. In neurological disorders, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been shown to protect against neurodegeneration and improve cognitive function.
Mécanisme D'action
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one inhibits the activity of NEDD4-1 by binding to the WW domains of the protein, which are involved in protein-protein interactions. This results in the inhibition of downstream signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been shown to have various biochemical and physiological effects. In cancer, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one induces apoptosis and inhibits cell cycle progression. In diabetes, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one improves glucose metabolism and insulin sensitivity. In neurological disorders, (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one protects against neurodegeneration and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one include its cost and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one research include the development of more potent and selective inhibitors, as well as the investigation of its potential therapeutic applications in other diseases. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one.
Méthodes De Synthèse
The synthesis of (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one involves the reaction of 5-aminoindazole with 2-methylcyclohexa-2,4-dien-1-one in the presence of a catalyst. The reaction proceeds through a condensation reaction to form the final product. The synthesis of (6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Propriétés
Nom du produit |
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H13N3O/c1-10-3-2-4-11(15(10)19)8-16-13-5-6-14-12(7-13)9-17-18-14/h2-9,16H,1H3,(H,17,18)/b11-8+ |
Clé InChI |
PAHUVOMXNUGRMQ-DHZHZOJOSA-N |
SMILES isomérique |
CC1=CC=C/C(=C\NC2=CC3=C(C=C2)NN=C3)/C1=O |
SMILES |
CC1=CC=CC(=CNC2=CC3=C(C=C2)NN=C3)C1=O |
SMILES canonique |
CC1=CC=CC(=CNC2=CC3=C(C=C2)NN=C3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)
methanone](/img/structure/B262159.png)
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)


